molecular formula C16H15N3O B13951044 (6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol

(6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol

Cat. No.: B13951044
M. Wt: 265.31 g/mol
InChI Key: GCHWTILDVHVHBW-UHFFFAOYSA-N
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Description

The compound (6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrazolopyridine moiety fused to an indene structure, with a methanol group attached. Its unique structure suggests potential utility in medicinal chemistry, materials science, and other areas of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolopyridine core, followed by the construction of the indene framework. The final step involves the introduction of the methanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the pyrazolopyridine or indene moieties.

    Substitution: Functional groups on the pyrazolopyridine or indene rings can be substituted with other groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, (6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe for studying enzyme interactions or as a potential lead compound in drug discovery. Its ability to interact with biological targets could make it valuable in the development of new therapeutics.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity

Mechanism of Action

The mechanism of action of (6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol include other pyrazolopyridine derivatives and indene-based molecules. These compounds share structural features and may exhibit similar reactivity and applications.

Uniqueness

What sets this compound apart is its unique combination of the pyrazolopyridine and indene moieties, along with the methanol group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

[6-(1H-pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1H-inden-1-yl]methanol

InChI

InChI=1S/C16H15N3O/c20-9-12-4-2-10-1-3-11(7-14(10)12)13-5-6-17-16-15(13)8-18-19-16/h1,3,5-8,12,20H,2,4,9H2,(H,17,18,19)

InChI Key

GCHWTILDVHVHBW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1CO)C=C(C=C2)C3=C4C=NNC4=NC=C3

Origin of Product

United States

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